

Spectroscopic Profile of 2,6-Bis(trifluoromethyl)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Bis(trifluoromethyl)benzoic acid

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For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data for **2,6-Bis(trifluoromethyl)benzoic acid**, a compound of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and visual representations of the analytical workflow.

Introduction

2,6-Bis(trifluoromethyl)benzoic acid ($C_9H_4F_6O_2$) is an aromatic carboxylic acid characterized by the presence of two sterically demanding and electron-withdrawing trifluoromethyl groups flanking a central carboxylic acid moiety. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2,6-Bis(trifluoromethyl)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data from a single, comprehensive source is not readily available in the public domain, data has been compiled from various suppliers and databases. The following represents typical chemical shifts observed for this compound.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.2	m	3H	Aromatic CH
~11.0 - 13.0	br s	1H	Carboxylic Acid OH

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~165-170	C=O
~130-140	Aromatic C-CF ₃
~120-135 (quartet)	CF ₃
~125-135	Aromatic CH
~120-130	Aromatic C-COOH

Table 3: ^{19}F NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ -60 to -65	-CF ₃

Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Bis(trifluoromethyl)benzoic acid** is characterized by the following key absorption bands.

Table 4: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1700-1730	Strong	C=O stretch (Carboxylic Acid)
1200-1350	Strong	C-F stretch
1100-1200	Strong	C-F stretch
~1600	Medium	C=C stretch (Aromatic)
~1450	Medium	C=C stretch (Aromatic)
~900	Medium	O-H bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of **2,6-Bis(trifluoromethyl)benzoic acid** provides crucial information about its molecular weight and fragmentation pattern. The data presented below was obtained from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Table 5: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)
45	13.9
50	11.2
69	23.4
75	16.8
95	10.5
125	13.3
145	44.1
175	14.0
194	30.8
213	11.2
239	100.0
240	11.2
258 (M ⁺)	49.0
259	5.6

Experimental Protocols

The following sections detail the general methodologies employed to acquire the spectroscopic data presented above. Specific parameters may vary between instruments and laboratories.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

- Sample Preparation: A few milligrams of **2,6-Bis(trifluoromethyl)benzoic acid** are dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).

Tetramethylsilane (TMS) is commonly used as an internal standard for ^1H and ^{13}C NMR. For ^{19}F NMR, an external standard such as trifluorotoluene may be used.

- ^1H NMR: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.
- ^{19}F NMR: Fluorine-19 NMR spectra are acquired to observe the chemical environment of the trifluoromethyl groups.

Infrared (IR) Spectroscopy

IR spectra of solid samples like **2,6-Bis(trifluoromethyl)benzoic acid** are commonly obtained using one of the following methods:

- Potassium Bromide (KBr) Pellet: A small amount of the finely ground solid sample is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR beam.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. The IR beam is then passed through the crystal.

The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

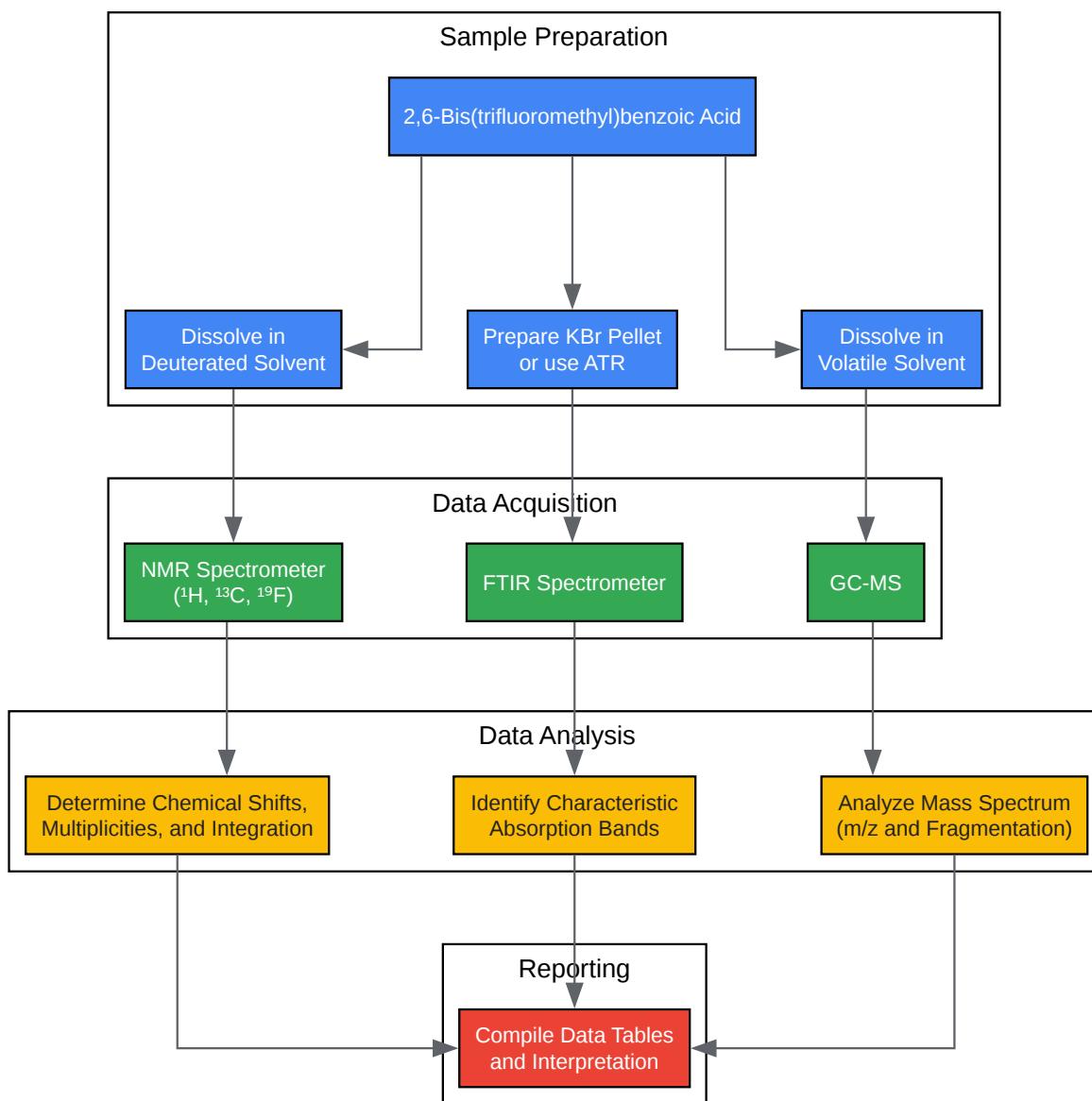
Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a common technique. A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.
- Electron Ionization (EI): In the mass spectrometer, the molecules are typically ionized by electron impact. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **2,6-Bis(trifluoromethyl)benzoic acid**.

Spectroscopic Analysis Workflow for 2,6-Bis(trifluoromethyl)benzoic Acid



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Caption: Spectroscopic Analysis Workflow.

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References

- 1. 2,6-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
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